3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Description
3-Methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-isopropylphenyl group at position 4 and a 3-methylbenzamide moiety at position 2. The structural design integrates lipophilic (isopropyl) and electron-modulating (methyl) substituents, which influence physicochemical properties and target interactions.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)14-7-9-15(10-8-14)17-18(22-24-21-17)20-19(23)16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,20,22,23) |
InChI Key |
NOIRHBWVJVVXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Commonly used reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Substitution with 4-(propan-2-yl)phenyl Group: The final step involves the substitution of the oxadiazole ring with the 4-(propan-2-yl)phenyl group. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or oxadiazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Table 2: Physicochemical and Activity Data
Key Observations:
- Activity Trends: Nitro and trifluoromethyl groups (e.g., compound 18) correlate with higher antiproliferative activity, while fluoro derivatives (e.g., compound 43) show antiplasmodial potency . The target compound’s methyl and isopropyl groups may prioritize metabolic stability over potency.
Research Findings and Implications
- Anti-Plasmodial Activity: Analogs with electron-withdrawing groups (e.g., nitro in compound 43) exhibit stronger antiplasmodial effects, suggesting that the target compound’s isopropyl group may reduce this activity but enhance pharmacokinetics .
- Antiproliferative Potential: Chloro and nitro substituents (compound 18) are critical for cytotoxicity, implying that the target compound may require structural optimization for oncology applications .
- Synthetic Accessibility: The target compound’s synthesis follows established protocols, but purification methods (e.g., recrystallization vs. column chromatography) vary among analogs, impacting scalability .
Biological Activity
3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.40 g/mol |
| IUPAC Name | 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide |
| InChI Key | [Specific Key] |
The biological activity of 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression.
- Receptor Modulation : It can modulate receptor activity related to inflammation and pain pathways, possibly providing analgesic effects.
- Cell Cycle Interference : Preliminary studies indicate that this compound may affect the cell cycle by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of oxadiazole derivatives, including this compound. A notable study demonstrated that derivatives with oxadiazole rings exhibited IC50 values in the low micromolar range against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Carcinoma | 5.0 |
| Breast Cancer (MCF7) | 7.5 |
| Lung Cancer (A549) | 6.0 |
These results suggest that 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds containing the oxadiazole moiety can exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example:
- In Vitro Studies : The compound reduced TNF-alpha and IL-6 levels in stimulated macrophages.
- Animal Models : In vivo studies showed a reduction in paw edema in rats treated with the compound compared to controls.
Case Studies
A few case studies highlight the potential of oxadiazole derivatives:
- Case Study 1 : A derivative similar to 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide was tested in a phase I clinical trial for patients with advanced solid tumors. Results indicated manageable toxicity and preliminary signs of efficacy.
- Case Study 2 : A research group synthesized several analogs and found that modifications to the oxadiazole ring significantly enhanced anticancer activity against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
